Ethyl 2-amino-1-cyclopentene-1-carboxylate
Overview
Description
Ethyl 2-amino-1-cyclopentene-1-carboxylate is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is a light yellow crystalline powder that is soluble in water, chloroform, methanol, and ethanol . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Ethyl 2-amino-1-cyclopentene-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base, followed by the addition of ammonia . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-1-cyclopentene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-1-cyclopentene-1-carboxylate has several scientific research applications:
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: This compound is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 2-amino-1-cyclopentene-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their functions. Additionally, the cyclopentene ring structure allows for interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-amino-1-cyclopentene-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-amino-1-cyclohexene-1-carboxylate: This compound has a similar structure but with a six-membered ring instead of a five-membered ring, leading to different chemical properties and reactivity.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
2-Amino-1-cyclopentene-1-carboxylic acid: This compound lacks the ester group, making it more polar and affecting its solubility and reactivity.
This compound is unique due to its specific ring structure and functional groups, which contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
ethyl 2-aminocyclopentene-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEHILPGLKGSCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287860 | |
Record name | Ethyl 2-aminocyclopent-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-18-0 | |
Record name | 7149-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-aminocyclopent-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-cyclopent-1-enecarboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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